(Rac)-OSMI-1

OGT inhibition enzymatic assay potency comparison

(Rac)-OSMI-1 is the racemic mixture of OSMI-1, a cell-permeable O-GlcNAc transferase (OGT) inhibitor (IC50 2.7 μM). Unlike substrate analogs such as Ac4-5SGlcNAc, it blocks O-GlcNAcylation without qualitatively altering cell surface N- or O-linked glycans, making it the preferred tool for dissecting OGT-specific phenotypes. Validated in CHO, HeLa, HCT116, and COS7 cells at 20–50 μM; enhances TRAIL-induced apoptosis and doxorubicin chemosensitization in prostate/colon cancer models. Available as a defined racemate for reproducible dosing in vivo. Choose (Rac)-OSMI-1 for selectivity and batch-to-batch consistency in O-GlcNAc signaling studies.

Molecular Formula C28H25N3O6S2
Molecular Weight 563.6 g/mol
CAS No. 1681056-61-0
Cat. No. B609781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-OSMI-1
CAS1681056-61-0
SynonymsOSMI-1;  OSMI 1;  OSMI1; 
Molecular FormulaC28H25N3O6S2
Molecular Weight563.6 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)C=C5
InChIInChI=1S/C28H25N3O6S2/c1-36-25-9-3-2-8-23(25)27(28(33)31(17-20-6-4-14-37-20)18-21-7-5-15-38-21)30-39(34,35)22-11-12-24-19(16-22)10-13-26(32)29-24/h2-16,27,30H,17-18H2,1H3,(H,29,32)/t27-/m1/s1
InChIKeyIYIGLWQQAMROOF-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-OSMI-1 (CAS 1681056-61-0): A Cell-Permeable OGT Inhibitor for Glycobiology and Cancer Research


(Rac)-OSMI-1 is the racemic mixture of OSMI-1, a quinolinone-6-sulfonamide-based small molecule inhibitor of O-GlcNAc transferase (OGT) [1]. OSMI-1 was developed from a high-throughput screening hit and is characterized by its cell-permeability and ability to inhibit protein O-GlcNAcylation in mammalian cell lines without qualitatively altering cell surface N- or O-linked glycans [1]. The compound exhibits an IC50 value of 2.7 μM against full-length human OGT (ncOGT) and is widely used as a chemical probe to study O-GlcNAc signaling in cellular and in vivo models [1].

Why (Rac)-OSMI-1 Cannot Be Replaced by Other OGT Inhibitors Without Experimental Validation


OGT inhibitors vary substantially in potency, cellular permeability, selectivity profile, and mechanism of action. Substituting (Rac)-OSMI-1 with another OGT inhibitor, such as ST045849 or Ac4-5SGlcNAc, without rigorous validation risks experimental inconsistency due to differences in enzymatic potency (e.g., OSMI-1 is ~11–20-fold more potent than ST045849) and off-target effects on cell surface glycosylation (e.g., Ac4-5SGlcNAc broadly alters glycans, whereas OSMI-1 does not) [1]. Additionally, the racemic nature of (Rac)-OSMI-1 provides a defined chemical entity with established cellular pharmacology, whereas other OGT inhibitors may have unreported stereochemical composition or divergent cellular activity profiles [1]. These differences underscore the necessity of using the exact compound referenced in published protocols to ensure reproducibility.

Quantitative Differentiation of (Rac)-OSMI-1 from Alternative OGT Inhibitors


Superior Enzymatic Potency Against Full-Length Human OGT Compared to ST045849

OSMI-1 demonstrates significantly greater enzymatic potency than the alternative OGT inhibitor ST045849. In a radiometric capture assay using full-length human OGT (ncOGT), OSMI-1 exhibited an IC50 of 2.7 μM [1]. In contrast, ST045849 showed IC50 values of 30 μM for sOGT and 53 μM for ncOGT under comparable assay conditions . This represents an approximately 11- to 20-fold improvement in potency for OSMI-1.

OGT inhibition enzymatic assay potency comparison

Cell Surface Glycan Selectivity: OSMI-1 Does Not Grossly Perturb N- or O-Linked Glycans Unlike Ac4-5SGlcNAc

A head-to-head lectin profiling study compared OSMI-1 and Ac4-5SGlcNAc in CHO cells. Cells treated with 50 μM OSMI-1 for 24 hours showed minimal changes in glycans detected by nine different biotinylated lectins (ConA, LCA, Jacalin, Pha-E, ECL, Pha-L, GSL-I, PNA, DBA), indicating no gross perturbation of cell surface N- or O-linked glycans [1]. In contrast, Ac4-5SGlcNAc treatment resulted in dramatic changes in glycans detected by Jacalin, PHA-E, and LCA, suggesting broad off-target effects on cellular glycosylation [1].

selectivity glycosylation off-target effects

Cellular O-GlcNAcylation Inhibition Without Altering Cell Surface Glycan Composition

OSMI-1 inhibits global O-GlcNAcylation in a dose-dependent manner in CHO cells, achieving maximal effect at 50 μM, while simultaneously preserving the qualitative composition of cell surface N- and O-linked glycans [1]. This is in contrast to the substrate analog UDP-5SGlcNAc (delivered as Ac4-5SGlcNAc), which also reduces O-GlcNAcylation but concurrently perturbs cell surface glycan structures due to inhibition of multiple glycosyltransferases [1].

cellular activity O-GlcNAcylation glycan integrity

Optimal Scientific Applications for (Rac)-OSMI-1 Based on Validated Performance


Investigating O-GlcNAc Signaling in Mammalian Cell Lines

Use (Rac)-OSMI-1 at 20–50 μM for 24 hours to inhibit global O-GlcNAcylation in CHO, COS7, HeLa, or HCT116 cells without altering cell surface glycan composition [1]. The compound's cell-permeability and selectivity profile make it suitable for studying OGT-dependent pathways in intact cells, as validated by Western blot analysis of O-GlcNAc levels and lectin profiling [1].

Probing OGT Dependency in Cancer Cell Proliferation and Apoptosis

In prostate cancer and colon cancer models, (Rac)-OSMI-1 has been shown to enhance TRAIL-induced apoptosis and act as a chemosensitizer when combined with doxorubicin [1]. Its potency (IC50 2.7 μM) and established cellular activity enable reproducible assessment of OGT inhibition on cancer cell viability and signaling [1].

In Vivo Xenograft Studies Requiring a Well-Characterized OGT Inhibitor

(Rac)-OSMI-1 has been used in HepG2 xenograft mouse models to evaluate the therapeutic potential of OGT inhibition in combination with chemotherapy [1]. Its documented in vivo activity and availability as a defined racemic mixture facilitate reproducible dosing and comparison across studies [1].

Studies Requiring Differentiation Between OGT Inhibition and Broad Glycosyltransferase Inhibition

When investigating whether a phenotype results specifically from OGT inhibition rather than from broad perturbation of cellular glycosylation, (Rac)-OSMI-1 is the preferred tool compound due to its demonstrated lack of effect on cell surface N- and O-linked glycans, as assessed by lectin profiling [1]. This selectivity is not shared by substrate analog inhibitors like Ac4-5SGlcNAc [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-OSMI-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.